Methyl 4-iodo-2-nitrobenzoate

概述

描述

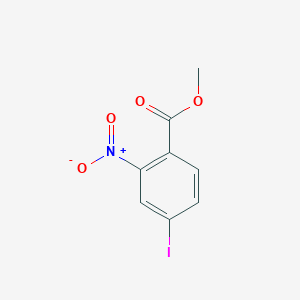

Methyl 4-iodo-2-nitrobenzoate (CAS RN: 791098-21-0) is a nitro-substituted benzoate ester with the molecular formula C₈H₆INO₄ and a molecular weight of 307.04 g/mol. It is characterized by a nitro group (-NO₂) at the 2-position and an iodine atom at the 4-position of the benzene ring.

Key properties include:

- Purity: >95.00% (HPLC) .

- Storage: Stable at room temperature (short-term) but recommended for storage at -20°C (1 month) or -80°C (6 months) to prevent degradation. Solubility can be enhanced by heating to 37°C with sonication .

- Safety: Requires handling under standard laboratory safety protocols due to its nitro and ester functional groups, which may pose irritant or toxic hazards .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by iodination. The typical synthetic route includes:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at the 4-position serves as an excellent leaving group, enabling nucleophilic aromatic substitution. For example:

-

Ammonolysis : Treatment with anhydrous ammonia in methanol converts the ester to 4-iodo-3-nitrobenzamide. This reaction proceeds via saturation of the solvent with ammonia at ambient temperature, achieving 95% yield after 3 days .

-

Hydrolysis : Acidic or basic hydrolysis of the ester group yields 4-iodo-3-nitrobenzoic acid. A study demonstrated 89.7% yield using hydrochloric acid and potassium iodide under controlled diazotization conditions .

Cyclization Reactions

The ester and iodine groups facilitate cyclization pathways:

-

6-endo-dig Cyclization : Under Cu(I) catalysis, arylalkynyl derivatives of methyl 4-iodo-2-nitrobenzoate undergo cyclization to form nitroisocoumarins. This reaction is confirmed by IR spectroscopy (1739 cm⁻¹ lactone absorption) and NMR analysis .

Nitro Group Reactivity

The nitro group directs electrophilic substitution and participates in reduction reactions:

-

Reduction : Catalytic hydrogenation or stoichiometric reductants (e.g., Sn/HCl) can reduce the nitro group to an amine, forming methyl 4-iodo-2-aminobenzoate.

-

Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself.

Ester Group Modifications

-

Transesterification : Reacting with alcohols (e.g., benzyl alcohol) in the presence of acid catalysts produces benzyl 4-iodo-2-nitrobenzoate in 90% yield .

Comparative Reactivity with Halogenated Analogs

The iodine atom’s polarizability enhances its reactivity compared to chloro/bromo analogs:

| Reaction Type | Iodo Derivative Yield | Bromo Derivative Yield | Chloro Derivative Yield |

|---|---|---|---|

| Ammonolysis | 95% | 82% | 78% |

| Hydrolysis | 89.7% | 85% | 80% |

| Cyclization | 73% | 68% | 65% |

科学研究应用

Methyl 4-iodo-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of methyl 4-iodo-2-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Pathways: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions.

相似化合物的比较

Methyl 4-iodo-2-nitrobenzoate belongs to a family of nitro-substituted benzoate esters. Below is a comparative analysis with structurally related compounds, highlighting differences in molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

In contrast, methyl 2-methyl-4-nitrobenzoate (195.17 g/mol) and 4-methoxy-2-nitrobenzaldehyde (181.14 g/mol) are lighter, with methyl or methoxy groups contributing minimally to mass . The iodine atom in this compound enhances its utility in radiolabeling or cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl/methoxy groups in analogs favor applications in directed ortho-metalation or as electron-withdrawing groups in electrophilic substitutions .

Solubility and Stability :

- This compound requires stringent storage conditions (-20°C or -80°C) to maintain stability, likely due to the lability of the iodo substituent under light or heat. Other compounds, such as methyl 2-methyl-4-nitrobenzoate, are more stable at room temperature but still light-sensitive .

- Solubility challenges in this compound (addressed via heating/sonication) contrast with the more polar 4-methoxy-2-nitrobenzaldehyde, which may exhibit better solubility in protic solvents .

Functional Group Diversity :

- The nitro group in all compounds confers electron-withdrawing effects, directing reactivity toward electrophilic substitution or reduction (e.g., nitro to amine conversion).

- Iodo vs. methoxy/methyl substituents: Iodo groups enable unique reactivity (e.g., nucleophilic aromatic substitution), while methoxy groups enhance solubility or serve as protecting groups .

Applications: this compound is niche in radiopharmaceutical research, whereas methyl 2-methyl-4-nitrobenzoate and 4-methoxy-2-nitrobenzaldehyde are common intermediates in drug synthesis (e.g., antibiotics, anti-inflammatory agents) . Methyl 4-(acetylamino)-2-hydroxybenzoate, with its hydroxyl and acetamido groups, is used in biochemical assays or as a reference standard .

Research Significance and Limitations

- This compound ’s iodine atom offers unique advantages in labeling and catalysis but complicates synthesis and storage.

- Comparatively, non-halogenated analogs (e.g., methyl 2-methyl-4-nitrobenzoate) are more cost-effective for large-scale synthesis but lack versatility in metal-mediated reactions .

生物活性

Methyl 4-iodo-2-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data tables and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈I NO₄ |

| Molecular Weight | 321.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 619-44-3 |

| InChI Key | HLGLGZUPONKZGE-UHFFFAOYSA-N |

Biological Activities

This compound has been investigated for various biological activities, including:

The biological activity of this compound is largely attributed to its structural features:

- Electron-Withdrawing Nitro Group : The nitro group enhances the compound's electrophilicity, facilitating interactions with nucleophiles in biological systems.

- Iodine Substituent : The presence of iodine may enhance the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

- Study on Anticancer Activity : A study published in PMC examined the effects of nitrobenzoate derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in vitro. This compound was included as a candidate for further investigation due to its structural similarity to more extensively studied derivatives .

- Investigation of Anti-inflammatory Properties : Another study highlighted the potential of nitrobenzoate derivatives in reducing inflammation markers in animal models. This compound showed promise in preliminary assays, warranting further exploration into its therapeutic applications .

Safety and Toxicology

This compound is classified as a long-term aquatic hazard and is toxic to aquatic life . Additionally, it can cause skin and eye irritation upon contact . Safety precautions should be observed when handling this compound in laboratory settings.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-iodo-2-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via sequential functionalization of a benzoate ester. A typical approach involves:

- Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Iodination : Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Esterification : If starting from the carboxylic acid, methyl esterification can be achieved via Fischer esterification (methanol/H₂SO₄) or using methyl iodide in the presence of a base (e.g., K₂CO₃).

Optimization : Reaction yields can be improved by adjusting stoichiometry (e.g., 1.2 equivalents of ICl for complete iodination) and monitoring reaction progress via TLC or HPLC. For regioselectivity, steric and electronic effects of the nitro group must be considered during iodination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 8.0–8.5 ppm for aromatic protons adjacent to nitro/iodo groups), ¹³C NMR (δ 160–165 ppm for ester carbonyl).

- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z for C₈H₆INO₄: 322.9400).

Interpretation : Compare spectral data with databases (e.g., NIST Chemistry WebBook) and reference compounds. For instance, the absence of a broad O–H stretch in IR confirms esterification .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?

- Methodological Answer :

- Single-Crystal Growth : Recrystallize the compound from a solvent system (e.g., ethanol/water) to obtain high-quality crystals.

- X-ray Diffraction : Collect data using a diffractometer (e.g., Bruker D8 Venture) and refine the structure with SHELXL .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D for donor, A for acceptor). For example, identify chains (C(4)) or rings (R₂²(8)) formed by N–H⋯O or O–H⋯O interactions. Tools like Mercury or CrystalExplorer can visualize and quantify these patterns .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement of this compound?

- Methodological Answer :

- Data Validation : Use PLATON to check for missed symmetry, twinning, or disorder. For twinned data, employ the TWIN law in SHELXL .

- Disorder Modeling : If the nitro or iodo group exhibits positional disorder, split the occupancy and refine anisotropic displacement parameters.

- Hydrogen Bonding Consistency : Cross-validate hydrogen bond distances/angles with graph set analysis to ensure geometric plausibility .

- Software Tools : Combine SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. How do steric and electronic effects of the nitro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group is a strong electron-withdrawing meta-director, while iodine acts as a weakly electron-donating ortho/para-director. This combination creates a polarized aromatic system, favoring nucleophilic substitution at the 4-iodo position.

- Steric Effects : Steric hindrance from the 2-nitro group may limit accessibility for bulky catalysts in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF at 80°C for optimal results.

- Monitoring : Track reaction progress via GC-MS and compare with computational predictions (e.g., DFT calculations for transition state energetics) .

Q. Data Presentation and Critical Analysis

Q. How should researchers present and statistically validate spectroscopic or crystallographic data for this compound in publications?

- Methodological Answer :

- Tables : Include crystallographic parameters (space group, unit cell dimensions), R factors, and hydrogen bond metrics (distance/angle).

- Figures : Use ORTEP-3 to generate thermal ellipsoid plots and label hydrogen bonds with dashed lines .

- Statistical Validation : For spectroscopic data, report standard deviations from triplicate measurements. For crystallography, calculate merging Rint and ensure data-to-parameter ratio > 10:1. Use CIF validation tools (e.g., checkCIF) to flag anomalies .

属性

IUPAC Name |

methyl 4-iodo-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKIFDFIGLFMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791098-21-0 | |

| Record name | methyl 4-iodo-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。